9-Phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile is a complex organic compound that belongs to the indeno[1,2-b]pyrazine family, characterized by its unique structural features and potential biological activities. This compound has garnered attention due to its role as a selective inhibitor of deubiquitinating enzymes, particularly ubiquitin-specific peptidase 8, which are crucial in various cellular processes including protein degradation and signaling pathways.
The synthesis and evaluation of this compound have been documented in various scientific studies, indicating its relevance in medicinal chemistry and potential therapeutic applications. Notably, high-throughput screening has identified it as an active inhibitor against specific proteases involved in the ubiquitin-proteasome system .
9-Phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It is also categorized under dicarbonitriles because of its two cyano functional groups attached to the indeno[1,2-b]pyrazine core.
The synthesis of 9-phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile typically involves several key steps:
The detailed synthetic route includes conditions such as temperature control during reflux and the use of solvents like ethanol and dichloromethane. Each step is optimized for yield and purity, often employing chromatography for purification .
The molecular structure of 9-phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile features:
The molecular formula is CHNO, with a molecular weight of approximately 288.29 g/mol. The compound exhibits distinct spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation .
9-Phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile participates in various chemical reactions due to its reactive functional groups:
The kinetics of these reactions can be studied using enzyme assays that measure the inhibition potency against target enzymes. This allows for the optimization of the compound's structure for improved efficacy.
The mechanism by which 9-phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile exerts its biological effects primarily involves:
Studies indicate that this compound demonstrates significant selectivity towards specific deubiquitinating enzymes compared to others within the same family.
9-Phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile is typically characterized by:
The compound displays notable stability under standard laboratory conditions but may undergo hydrolysis or oxidation in extreme environments. Its reactivity profile suggests potential for further derivatization to enhance pharmacological properties .
The primary applications of 9-phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile include:
The ubiquitin-proteasome system (UPS) governs protein degradation, a dynamic process balanced by ubiquitination (mediated by E1-E3 enzymes) and deubiquitination (catalyzed by DUBs). Approximately 100 human DUBs reverse ubiquitin signals, rescuing substrates from proteasomal degradation and regulating protein stability, localization, and interactions. DUBs are classified into seven families: ubiquitin-specific proteases (USPs), ubiquitin C-terminal hydrolases (UCHs), ovarian tumor proteases (OTUs), Machado-Josephin domain proteases (MJDs), JAMM/MPN+ metalloproteases, MINDY, and ZUP1 [5] [10]. These enzymes hydrolyze polyubiquitin chains with linkage-specific preferences (e.g., K48 for proteasomal targeting; K63 for signaling). Dysregulated DUB activity contributes to cancer by stabilizing oncoproteins, evading apoptosis, and promoting drug resistance. For example, USP14 and UCHL5, associated with the 19S proteasome regulatory particle, trim ubiquitin chains to prevent premature substrate degradation [1].
Table 1: Major DUB Classes and Functional Roles
| DUB Class | Catalytic Type | Representative Members | Key Functions |
|---|---|---|---|
| USP | Cysteine protease | USP8, USP7, USP14 | Stabilizes receptors (EGFR), transcription factors |
| OTU | Cysteine protease | OTUB1, A20 | Regulates NF-κB, immune signaling |
| JAMM/MPN+ | Zinc metalloprotease | RPN11, AMSH | Proteasomal function, endosomal sorting |
| UCH | Cysteine protease | UCHL1, UCHL3 | Processes ubiquitin precursors |
| MINDY | Cysteine protease | MINDY1-2 | Prefers K48-linked chains |
USP8 (Ubiquitin-Specific Protease 8) is a cysteine protease DUB that regulates endosomal sorting of receptor tyrosine kinases (RTKs). Structurally, it contains an N-terminal microtubule-interacting domain, rhodanese domain, and 14-3-3 binding motif, followed by a C-terminal catalytic domain. USP8 cleaves K6-, K48-, and K63-linked polyubiquitin chains, with mutations in its 14-3-3 binding motif (e.g., p.Ser718Pro) leading to hyperactivation observed in pituitary adenomas [2]. USP8’s oncogenic roles include:
Table 2: Key USP8 Substrates and Pathogenic Roles
| Substrate | Ubiquitin Linkage | Biological Consequence | Cancer Association |
|---|---|---|---|
| EGFR | K63, K48 | Enhanced RTK signaling, drug resistance | NSCLC, gastric cancer |
| TβRII | K63 | TGF-β/SMAD activation, EMT | Breast cancer metastasis |
| FLIPL | K48 | Inhibition of caspase-8, anti-apoptosis | Melanoma, colorectal cancer |
| NOTCH1 | K63 | Transcriptional activation of oncogenes | T-cell acute lymphoblastic leukemia |
Inhibiting USP8 requires compounds that covalently target its catalytic cysteine (Cys786) while sparing other DUBs. Indenopyrazine-dicarbonitriles like 9-phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile (DUBs-IN-1) exploit this mechanism. The scaffold features:
Table 3: USP8 Inhibitors in Preclinical Development
| Compound | Chemical Class | USP8 IC50 (µM) | Selectivity Profile | Cellular Activity |
|---|---|---|---|---|
| DUBs-IN-1 | Indenopyrazine-dicarbonitrile | 0.24–0.85 | >100-fold vs. USP7 | HCT116, PC-3 (IC50 0.5–1.5 µM) |
| VLX1570 | Bis-aroylamide | 1.2 (USP14/UCHL5) | Targets 19S DUBs | Multiple myeloma, AML |
| HBX 41108 | Phenol-derivative | 0.4 | Moderate USP8 specificity | Hepatocellular carcinoma |
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0